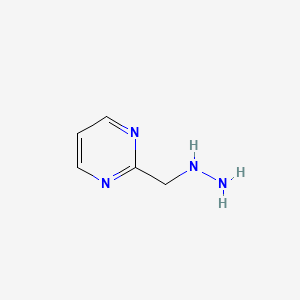

2-(Hydrazinomethyl)pyrimidine

Description

Properties

IUPAC Name |

pyrimidin-2-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDAAYNONOJQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306447 | |

| Record name | 2-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-45-5 | |

| Record name | 2-(Hydrazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine

CAS Number: 1234616-45-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydrazinomethyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring linked to a hydrazinomethyl group. While specific detailed experimental and biological data for this particular compound (CAS 1234616-45-5) are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and hydrazine moieties are known to be reactive functional groups and pharmacologically active. This document outlines a plausible synthetic approach, predicted physicochemical properties, and potential biological activities, offering a valuable resource for researchers interested in the synthesis and evaluation of novel pyrimidine derivatives.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 1234616-45-5 | Chemical Supplier Databases |

| Molecular Formula | C₅H₈N₄ | Chemical Supplier Databases |

| Molecular Weight | 124.15 g/mol | Calculated |

| Predicted Boiling Point | 266.4 ± 23.0 °C | Chemical Database Prediction |

| Predicted Density | 1.185 ± 0.06 g/cm³ | Chemical Database Prediction |

| Predicted pKa | (To be determined) | - |

| Predicted LogP | (To be determined) | - |

Note: Predicted values are computational estimates and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established reactivity of related compounds, a plausible and prophetic synthetic route involves the nucleophilic substitution of a suitable precursor, 2-(chloromethyl)pyrimidine hydrochloride, with hydrazine hydrate.

Prophetic Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with nucleophiles.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Triethylamine (or another suitable base)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophilic Substitution: Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Expected Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expected signals would include those for the pyrimidine ring protons and the methylene (-CH₂-) and hydrazine (-NHNH₂) protons.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring and the methylene carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (hydrazine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyrimidine ring).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (124.15 g/mol ).

Synthetic Workflow Diagram

physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4][5]. This compound, a lesser-studied member of this family, possesses unique reactive sites—the electron-deficient pyrimidine ring and the nucleophilic hydrazine moiety—making it a potentially valuable building block for novel therapeutic agents. This document summarizes its physical characteristics, explores its chemical reactivity and stability based on analogous structures, and provides predicted spectral data for characterization. Additionally, it outlines a plausible synthetic protocol and discusses the general biological context of pyrimidine derivatives.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes known identifiers and predicted physical properties. Experimental validation is recommended for critical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Pyrimidin-2-yl)methanamine | - |

| Synonyms | 2-(Hydrazinylmethyl)pyrimidine | [6] |

| CAS Number | 1234616-45-5 | [6] |

| Molecular Formula | C₅H₈N₄ | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Appearance | Solid (Predicted) | - |

| Boiling Point | 266.4 ± 23.0 °C (Predicted) | [6] |

| Density | 1.185 g/cm³ (Predicted) | [6] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Chemical Reactivity and Stability

Reactivity

The chemical behavior of this compound is dictated by the interplay between the pyrimidine ring and the hydrazinomethyl substituent.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.

-

Hydrazine Moiety: The terminal amino group of the hydrazine is strongly nucleophilic and readily reacts with electrophiles. A common reaction involves condensation with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of derivatization for this class of compounds. The hydrazine can also act as a bidentate ligand in coordination chemistry.

A logical workflow illustrating the key reactive sites and a potential derivatization reaction is shown below.

Stability and Storage

No specific stability data for this compound has been reported. However, based on the reactivity of the related compound 2-(chloromethyl)pyrimidine hydrochloride, certain precautions are warranted[7][8]. The hydrazino group is susceptible to oxidation.

-

Recommended Storage: For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

-

Solvent Stability: Protic solvents (water, methanol, ethanol) may participate in unwanted side reactions or degradation over time[7]. For preparing stock solutions, aprotic, non-nucleophilic solvents like DMF or DMSO are recommended, and solutions should be prepared fresh whenever possible[7].

Spectral Data (Predicted)

No experimental spectra have been published for this compound. The following table provides predicted spectral characteristics based on its structure and data from analogous compounds such as pyrimidine, 2-methylpyrimidine, and 2-(chloromethyl)pyrimidine hydrochloride[9][10][11].

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | - Pyrimidine H-4, H-6 (doublet, 2H): ~8.7-8.9 ppm |

| - Pyrimidine H-5 (triplet, 1H): ~7.2-7.4 ppm | |

| - Methylene -CH₂- (singlet, 2H): ~3.8-4.2 ppm | |

| - Hydrazine -NHNH₂ (broad singlet, 3H): Variable, dependent on solvent and concentration | |

| IR (Infrared) | - N-H stretch (hydrazine): ~3200-3400 cm⁻¹ (likely two bands) |

| - C-H stretch (aromatic): ~3000-3100 cm⁻¹ | |

| - C=N, C=C stretch (ring): ~1550-1600 cm⁻¹ | |

| - N-H bend: ~1600-1650 cm⁻¹ | |

| Mass Spec (EI) | - Molecular Ion [M]⁺: m/z = 124.0749 (calculated for C₅H₈N₄) |

| - Key Fragments: Loss of -NH₂ (m/z=108), loss of -N₂H₃ (m/z=93), pyrimidin-2-ylmethyl cation (m/z=93) |

Experimental Protocols

Proposed Synthesis

A plausible and direct route to this compound is via nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine, with hydrazine.

Reaction Scheme: 2-(Chloromethyl)pyrimidine + NH₂NH₂ (Hydrazine) → this compound + HCl

General Protocol:

-

Dissolve 2-(chloromethyl)pyrimidine hydrochloride in a suitable aprotic solvent (e.g., ethanol or THF).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add an excess (2-3 equivalents) of hydrazine hydrate dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates this proposed synthetic workflow.

Analytical Method

The purity and stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

-

Technique: Reverse-Phase HPLC with UV detection.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision, especially for quantitative analysis, following standard guidelines[8].

Biological Context and Potential Applications

While no specific biological activities have been reported for this compound itself, the pyrimidine nucleus is a "privileged scaffold" in drug discovery[1][5]. Pyrimidine derivatives are known to possess a vast range of pharmacological activities, including:

-

Anticancer: By acting as inhibitors of kinases or other enzymes crucial for cell proliferation[1].

-

Antimicrobial: Including antibacterial, antifungal, and antiviral applications[2][4].

-

Anti-inflammatory and Analgesic: Modulating pathways involved in inflammation and pain signaling[4][5].

-

Antihypertensive and Anticonvulsant: Acting on the central nervous system and cardiovascular system[5].

The presence of the hydrazinomethyl group provides a reactive handle for synthesizing a library of derivatives, for example, by forming hydrazones with various aromatic or heterocyclic aldehydes. These new chemical entities could then be screened for various biological activities, leveraging the established pharmacological importance of the pyrimidine core.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine, 2-(hydrazinylmethyl)- | 1234616-45-5 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR [m.chemicalbook.com]

- 11. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydrazinomethyl)pyrimidine, a heterocyclic organic compound of interest in medicinal chemistry. Due to its structural motifs—a pyrimidine core and a hydrazinomethyl substituent—this molecule holds potential for diverse biological activities. This document covers its fundamental chemical properties, a proposed synthetic route, and an exploration of its potential therapeutic applications based on the well-documented activities of related pyrimidine derivatives. While specific experimental data for this exact molecule is limited in public literature, this guide consolidates information from analogous compounds to provide a valuable resource for researchers in drug discovery and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 2-(Hydrazinylmethyl)pyrimidine |

| Canonical SMILES | C1=CN=C(N=C1)CNN |

| CAS Number | 1234616-45-5 |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-(hydroxymethyl)pyrimidine. The first step is the conversion of the alcohol to a more reactive leaving group (a chloride), followed by substitution with hydrazine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of 2-(chloromethyl)pyrimidine and subsequent reactions with nucleophiles like hydrazine[1][2].

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

-

Materials: 2-(Hydroxymethyl)pyrimidine, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(chloromethyl)pyrimidine hydrochloride as a solid. This can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: 2-(Chloromethyl)pyrimidine hydrochloride, hydrazine hydrate, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve the crude 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in the chosen solvent.

-

Add the base (2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Add hydrazine hydrate (1.5 - 2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

-

Once the starting material is consumed, the reaction mixture is worked up. Typically, this involves quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Biological Context and Potential Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties[3][4][5]. The incorporation of a hydrazine or hydrazone moiety can further enhance or modulate these activities, with many hydrazone-bearing compounds demonstrating significant biological potential[6].

Given its structure, this compound could be investigated for a variety of therapeutic applications:

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy[7][8]. The hydrazino group could serve as a key pharmacophore for binding to enzymatic targets.

-

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in several antimicrobial and antiviral drugs[9]. The nitrogen-rich structure of this compound makes it a candidate for development in this area.

-

CNS-related Activities: Some pyrimidine-hydrazone derivatives have been shown to possess CNS depressant and analgesic activities[6].

Representative Signaling Pathway: De Novo Pyrimidine Synthesis

While the specific molecular targets of this compound are unknown, it is relevant to understand the fundamental biological pathways involving pyrimidines. The de novo pyrimidine synthesis pathway is crucial for the production of nucleotides required for DNA and RNA synthesis, and it is a key target for some anticancer drugs[][11].

Caption: A simplified diagram of the de novo pyrimidine synthesis pathway.

This pathway illustrates how pyrimidine nucleotides are synthesized in the cell. Many chemotherapeutic agents target enzymes in this pathway to inhibit DNA and RNA synthesis in rapidly dividing cancer cells. While this compound is not a direct analog of these nucleotides, its pyrimidine core suggests that its derivatives could be designed to interact with enzymes in this or related pathways.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, owing to its pyrimidine core and reactive hydrazino group. Although specific biological data for this compound is not widely published, this guide provides a solid foundation for researchers by outlining its chemical properties, a proposed synthetic route, and a discussion of its potential therapeutic applications based on a wealth of data for related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. article.sapub.org [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR [m.chemicalbook.com]

- 8. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR spectrum [chemicalbook.com]

- 9. Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Hydrazinomethyl)pyrimidine

Introduction

2-(Hydrazinomethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a hydrazinomethyl group. The pyrimidine scaffold is a fundamental component of various biologically significant molecules, including nucleic acids. Consequently, derivatives of pyrimidine are of considerable interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such novel compounds.

Due to the absence of publicly available experimental NMR data for this compound, this guide provides a predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, it outlines a comprehensive, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, intended for researchers, scientists, and drug development professionals.

Predicted Spectral Data

The chemical structure of this compound is presented below:

Based on the analysis of this structure and known spectral data for pyrimidine and its derivatives, the following ¹H and ¹³C NMR data are predicted. The spectra are assumed to be recorded in a common deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and is a good solvent for polar compounds.

Data Presentation

The predicted quantitative NMR data for this compound are summarized in the tables below for straightforward reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (pyrimidine ring) | ~7.30 - 7.50 | Triplet (t) | 1H |

| H-4, H-6 (pyrimidine ring) | ~8.70 - 8.90 | Doublet (d) | 2H |

| -CH₂- (methylene) | ~4.00 - 4.20 | Singlet (s) | 2H |

| -NH- (hydrazine) | ~4.50 - 5.50 | Broad Singlet (br s) | 1H |

| -NH₂ (hydrazine) | ~3.00 - 4.00 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (pyrimidine ring) | ~120.0 - 122.0 |

| C-4, C-6 (pyrimidine ring) | ~157.0 - 159.0 |

| C-2 (pyrimidine ring) | ~165.0 - 167.0 |

| -CH₂- (methylene) | ~55.0 - 60.0 |

Experimental Protocols

This section details a generalized protocol for the preparation of a sample of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5]

-

Sample Purity and Quantity : Ensure the compound is of high purity to avoid spectral interference from impurities. Accurately weigh approximately 5-15 mg of this compound for ¹H NMR, and 15-50 mg for ¹³C NMR.[3]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds containing exchangeable protons.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.[2][4]

-

Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).

II. NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[6]

¹H NMR Acquisition Parameters

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.[7]

-

Acquisition Time : 2-4 seconds.[7]

-

Relaxation Delay (d1) : 1-5 seconds. A longer delay is necessary for quantitative analysis.[7]

-

Number of Scans (ns) : 16-64, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : Approximately 200-220 ppm, centered around 110 ppm.[7]

-

Acquisition Time : 1-2 seconds.[8]

-

Relaxation Delay (d1) : 2-5 seconds.[8]

-

Number of Scans (ns) : 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature : 298 K (25 °C).

III. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction : Phase correct the resulting spectra and perform baseline correction to ensure accurate integration.

-

Chemical Shift Calibration : Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or the internal standard (TMS at δ = 0.00 ppm).

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral analysis of a chemical compound.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. organomation.com [organomation.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. books.rsc.org [books.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Spectroscopic Analysis of 2-(Hydrazinomethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 2-(Hydrazinomethyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous pyrimidine derivatives to present a predictive yet scientifically grounded analysis. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyrimidine ring, the hydrazino group, and the methylene bridge. The following table summarizes the predicted vibrational frequencies based on the analysis of similar pyrimidine-containing compounds.[1][2][3]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3400 - 3200 | N-H stretching (hydrazino) | Medium to Strong, Broad | Often appears as multiple peaks due to symmetric and asymmetric stretching of the -NH₂ group. |

| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak | Characteristic of the C-H bonds on the pyrimidine ring. |

| 2950 - 2850 | C-H stretching (aliphatic) | Medium to Weak | Corresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| 1650 - 1550 | C=N and C=C stretching (ring) | Strong | Aromatic ring vibrations of the pyrimidine core. Often appear as a set of sharp bands. |

| 1600 - 1500 | N-H bending (scissoring) | Medium | Deformation vibration of the primary amine in the hydrazino group. |

| 1480 - 1400 | CH₂ bending (scissoring) | Medium | Deformation vibration of the methylene bridge. |

| 1380 - 1250 | C-N stretching | Medium to Strong | Stretching vibrations of the C-N bonds within the pyrimidine ring and the bond to the hydrazinomethyl substituent. |

| Below 1000 | Ring bending and out-of-plane C-H bending | Medium to Weak | Fingerprint region with complex vibrations characteristic of the overall molecular structure. |

Predicted Mass Spectrometry Fragmentation Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to produce a distinct fragmentation pattern, providing valuable information for structural elucidation. The molecular ion peak is expected, followed by characteristic fragment ions resulting from the cleavage of the hydrazinomethyl side chain and fragmentation of the pyrimidine ring. The predicted mass-to-charge ratios (m/z) and their corresponding ionic fragments are detailed below.

| Predicted m/z | Proposed Fragment Ion | Relative Abundance | Fragmentation Pathway |

| 124 | [C₅H₈N₄]⁺• (Molecular Ion) | Moderate | Initial ionization of the molecule. |

| 93 | [C₄H₃N₂-CH₂]⁺ | High | Loss of the hydrazino radical (•NHNH₂) from the molecular ion. |

| 80 | [C₄H₄N₂]⁺• | High | Cleavage of the C-C bond between the methylene group and the pyrimidine ring, leading to the pyrimidine radical cation. |

| 79 | [C₄H₃N₂]⁺ | Moderate | Loss of a hydrogen atom from the pyrimidine radical cation. |

| 53 | [C₃H₃N]⁺• | Moderate | Further fragmentation of the pyrimidine ring. |

| 31 | [NH₂NH]⁺ | Moderate | Cleavage of the C-N bond to release the hydrazino group. |

Experimental Protocols

The following are generalized experimental protocols for the FT-IR and mass spectrometry analysis of this compound, which can be adapted based on the specific instrumentation available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for the identification of its functional groups.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared Spectrometer.

-

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the key structural features of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Key structural components of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. asianpubs.org [asianpubs.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. article.sapub.org [article.sapub.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Health and Safety of 2-(Hydrazinomethyl)pyrimidine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-(Hydrazinomethyl)pyrimidine (CAS No. 1234616-45-5) was found in the public domain during the literature search. The following information is extrapolated from safety data for structurally similar pyrimidine derivatives and general knowledge of hydrazine-containing compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a compound-specific risk assessment before handling.

Introduction

This compound is a heterocyclic compound containing a pyrimidine ring substituted with a hydrazinomethyl group. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The hydrazino moiety also imparts reactivity that is useful in synthesis but may also contribute to its toxicological profile. This guide provides a summary of the potential health and safety considerations for handling this compound in a laboratory setting.

Hazard Identification and Classification

Based on data for analogous pyrimidine derivatives, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

This classification is based on data for similar pyrimidine compounds and should be used for preliminary risk assessment only.

Toxicological Profile (Predicted)

Quantitative toxicological data for this compound is not available. The following table presents data for a related pyrimidine derivative to provide an indication of potential toxicity.

Acute Toxicity Data for a Structurally Related Compound

| Compound | Route of Exposure | Species | LD50/LC50 |

| 2-Pyridylmethanol | Oral | Rat | 300 - 2000 mg/kg |

Data is for a compound with a similar heterocyclic core and functional group, and may not be representative of this compound.[2]

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some sources recommend storing similar compounds at 2-8°C under an inert atmosphere and protected from light.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. The following represents a generalized protocol for assessing the cytotoxicity of a novel pyrimidine derivative, based on common practices in the field.

Generalized Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Culture:

-

Plate human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) in 96-well plates at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium.

-

Treat the cells with varying concentrations of the compound and incubate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

Caption: Workflow for first-aid response to exposure to this compound.

Caption: Hierarchy of controls for safe handling of this compound.

References

An In-depth Technical Guide to 2-(Hydrazinomethyl)pyrimidine for Researchers and Drug Development Professionals

Introduction: 2-(Hydrazinomethyl)pyrimidine is a specialized chemical intermediate of interest to researchers in medicinal chemistry and drug discovery. Its structural motif, featuring a reactive hydrazinomethyl group appended to a pyrimidine core, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, and the hydrazine moiety offers a reactive handle for further chemical modifications and the introduction of diverse functionalities. This guide provides a comprehensive overview of the available technical data, commercial sourcing, and a plausible synthetic route for this compound, catering to the needs of scientists and professionals in the field.

Commercial Availability

This compound (CAS No. 1234616-45-5) is not a widely stocked commercial chemical. However, it is available from a select number of specialized chemical suppliers who typically offer it on a custom synthesis basis or with a significant lead time. Researchers interested in acquiring this compound should contact these vendors directly to inquire about availability, pricing, and delivery schedules.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Availability |

| Chemenu | 1234616-45-5 | 97% | 1-4 Weeks Lead Time[1] |

| BOC Sciences | 1234616-45-5 | Not specified | Custom Synthesis/Price Inquiry[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H8N4 | ChemicalBook[3] |

| Molecular Weight | 124.14 g/mol | ChemicalBook[3] |

| Boiling Point | 266.4 ± 23.0 °C | ChemicalBook[3] |

| Density | 1.185 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa | 6.27 ± 0.70 | ChemicalBook[3] |

Hazard and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning". It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area.[3]

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from the commercially available 2-(hydroxymethyl)pyrimidine. The first step is the conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, followed by the reaction with hydrazine.

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine

This procedure is adapted from established methods for the chlorination of hydroxymethyl-heterocycles.[6]

-

Materials: 2-(Hydroxymethyl)pyrimidine, thionyl chloride (SOCl₂), anhydrous toluene, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 2-(hydroxymethyl)pyrimidine in anhydrous toluene.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The product, 2-(chloromethyl)pyrimidine hydrochloride, may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Filter the solid product under a nitrogen atmosphere.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any residual thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride.

-

Step 2: Synthesis of this compound from 2-(Chloromethyl)pyrimidine Hydrochloride

This protocol is a generalized procedure based on the reaction of 2-(chloromethyl)pyrimidine with amine nucleophiles.[4][5]

-

Materials: 2-(Chloromethyl)pyrimidine hydrochloride, hydrazine hydrate, a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃), anhydrous solvent (e.g., ethanol, acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride in the chosen anhydrous solvent.

-

Add a non-nucleophilic base (at least 2 equivalents) to the solution to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

To the stirred suspension, add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) to facilitate the reaction. Monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (e.g., potassium chloride).

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

-

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

A Comprehensive Review of 2-(Hydrazinomethyl)pyrimidine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among the vast landscape of pyrimidine derivatives, 2-(Hydrazinomethyl)pyrimidine and its analogs have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically commences from the readily available precursor, 2-(chloromethyl)pyrimidine hydrochloride. The primary synthetic route involves a nucleophilic substitution reaction where the chlorine atom is displaced by hydrazine or its derivatives.

A general synthetic workflow for the preparation of 2-substituted pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride is depicted below. This workflow highlights the versatility of this starting material in generating a diverse library of analogs.

Caption: General synthetic workflow for 2-substituted pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carbonitrile

A specific example of the synthesis of a 2-(hydrazinyl)pyrimidine analog is the preparation of 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carbonitrile.

Materials:

-

2-Hydrazinyl-4-aminopyrimidine-5-carbonitrile

-

Benzaldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A mixture of 2-hydrazinyl-4-aminopyrimidine-5-carbonitrile (0.01 mol) and benzaldehyde (0.01 mol) is prepared in ethanol (30 mL).

-

A few drops of glacial acetic acid are added to the mixture.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the precipitated solid is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the final product.[1]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents. The hydrazine or hydrazone moiety at the 2-position of the pyrimidine ring appears to be a key pharmacophore responsible for the observed biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine-hydrazone derivatives. The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the hydrazone moiety significantly influences the anticancer activity.

-

The presence of specific aromatic or heterocyclic rings can enhance the cytotoxic potential.

-

The substitution pattern on the pyrimidine ring also plays a crucial role in determining the potency and selectivity of the compounds.

The general mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of protein kinases, which are crucial for cell cycle regulation and proliferation.[2] Pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines, have been designed as anticancer scaffolds targeting kinases like EGFR and VEGFR.[2]

Antimicrobial Activity

The antimicrobial properties of pyrimidine-hydrazone derivatives have also been a subject of investigation. These compounds have shown activity against a spectrum of bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights:

-

The introduction of different aryl or heteroaryl moieties to the hydrazone group can modulate the antimicrobial spectrum and potency.

-

Specific substitutions on the pyrimidine ring can enhance the activity against certain microbial species.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various pyrimidine derivatives containing a hydrazine or hydrazone moiety. It is important to note that direct data for this compound is limited in the public domain, and the presented data is for structurally related analogs.

Table 1: Anticancer Activity of Pyrimidine-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 | 16.61 | [2] |

| 5d | MCF-7 | 19.67 | [2] |

| 5c | HepG-2 | 14.32 | [2] |

| 5h | HepG-2 | 19.24 | [2] |

| 10a | BGC-823 | 9.00 | [3] |

| 10f | BGC-823 | 7.89 | [3] |

| 10a | BEL-7402 | 6.70 | [3] |

| 10f | BEL-7402 | 7.66 | [3] |

| 3h | PC-3 | 1.32 | [4] |

| 3h | MCF-7 | 2.99 | [4] |

| 3h | HT-29 | 1.71 | [4] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| KLB g | Bacillus subtilis | - | [1] |

| KLB j | Staphylococcus aureus | - | [1] |

| 12 | S. aureus | 0.87 (µM/ml) | [5] |

| 5 | B. subtilis | 0.96 (µM/ml) | [5] |

| 10 | S. enterica | 1.55 (µM/ml) | [5] |

| 2 | E. coli | 0.91 (µM/ml) | [5] |

| 10 | P. aeruginosa | 0.77 (µM/ml) | [5] |

| 12 | C. albicans | 1.73 (µM/ml) | [5] |

| 11 | A. niger | 1.68 (µM/ml) | [5] |

Experimental Protocols for Biological Evaluation

Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3][4]

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Procedure:

-

A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well plates.

-

A standardized inoculum of the microbial strain is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound and its direct analogs are not extensively elucidated in the available literature, the broader class of pyrimidine derivatives is known to exert its anticancer effects through various mechanisms. A common mechanism involves the inhibition of protein kinases, which are key regulators of cellular processes.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer pyrimidine derivatives.

Caption: Hypothetical signaling pathway targeted by pyrimidine analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available literature demonstrates their promising anticancer and antimicrobial activities. However, the research in this specific area is still in its early stages, and more in-depth studies are required to fully elucidate their therapeutic potential.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the this compound core to establish more comprehensive structure-activity relationships.

-

Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

-

In vivo efficacy studies: Evaluating the most promising candidates in animal models to assess their pharmacokinetic properties and in vivo efficacy.

-

Optimization of lead compounds: Modifying the lead structures to improve their potency, selectivity, and drug-like properties.

References

- 1. Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. [wisdomlib.org]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydrazinomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydrazinomethyl)pyrimidine is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and the introduction of a hydrazinomethyl group provides a versatile handle for further chemical modifications and the synthesis of novel derivatives with potential therapeutic applications.[1][2] This document provides a detailed protocol for the synthesis of this compound via nucleophilic substitution of 2-(chloromethyl)pyrimidine with hydrazine. The chloromethyl group on the pyrimidine ring is highly reactive towards nucleophiles, making this a feasible synthetic route.[1][3]

Reaction Principle

The synthesis of this compound from 2-(chloromethyl)pyrimidine proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to attack by the nucleophilic hydrazine. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

Figure 1: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the generalized reaction parameters for the synthesis of this compound. The expected yield is an estimate based on similar nucleophilic substitution reactions involving 2-(chloromethyl)pyrimidine.[3]

| Parameter | Value | Notes |

| Reactants | ||

| 2-(chloromethyl)pyrimidine | 1.0 eq | The limiting reagent. It can be used as the hydrochloride salt.[1] |

| Hydrazine Hydrate | 1.1 - 2.0 eq | A slight excess of hydrazine is used to ensure complete conversion of the starting material. A larger excess may lead to the formation of by-products. |

| Base | 2.0 - 2.5 eq | A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.[3] |

| Solvent | Ethanol, Acetonitrile, or DMF | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |

| Reaction Conditions | ||

| Temperature | 0 °C to 60 °C | The initial addition of hydrazine is often carried out at a lower temperature to control the exothermicity of the reaction. The reaction may then be warmed.[3] |

| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[4] |

| Expected Outcome | ||

| Yield | 60 - 80% (Estimated) | The yield can vary depending on the specific reaction conditions and the efficiency of the purification process. |

| Purity | >95% (after purification) | Purity should be assessed by techniques such as NMR and LC-MS. |

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound and may require optimization.

Materials:

-

2-(chloromethyl)pyrimidine hydrochloride

-

Hydrazine hydrate

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous ethanol (or other suitable solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous ethanol, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.[4]

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Safety Precautions

-

2-(chloromethyl)pyrimidine is a reactive and potentially hazardous compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

-

The reaction may be exothermic, especially during the addition of hydrazine. Proper temperature control is crucial.

Concluding Remarks

The synthesis of this compound from 2-(chloromethyl)pyrimidine is a straightforward process based on nucleophilic substitution. The provided protocol offers a solid starting point for researchers. However, it is important to note that the reaction of pyrimidines with hydrazine can sometimes lead to ring-opening or other side reactions, depending on the specific substrate and reaction conditions.[5] Therefore, careful monitoring and optimization of the reaction are recommended to achieve the desired product in good yield and purity. The resulting this compound is a versatile intermediate for the synthesis of a wide range of pyrimidine derivatives for potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 2-(Hydrazinomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, detailed experimental protocol for the synthesis of 2-(Hydrazinomethyl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from a suitable pyrimidine precursor.

Synthetic Pathway Overview

The synthesis of this compound is most effectively accomplished through a three-step sequence. The initial phase involves the synthesis of the key intermediate, 2-(hydroxymethyl)pyrimidine, via the reduction of a pyrimidine-2-carboxylic acid ester. This intermediate is subsequently chlorinated to produce 2-(chloromethyl)pyrimidine hydrochloride. The final step is a nucleophilic substitution reaction where the chloromethyl group is displaced by hydrazine to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

This procedure outlines the reduction of ethyl pyrimidine-2-carboxylate to 2-(hydroxymethyl)pyrimidine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |

| Ethyl pyrimidine-2-carboxylate | C₇H₈N₂O₂ | 152.15 | 1.0 |

| Lithium chloride | LiCl | 42.39 | 2.0 |

| Sodium borohydride | NaBH₄ | 37.83 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |

| Absolute Ethanol | C₂H₅OH | 46.07 | - |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - |

| Brine | NaCl (aq) | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.[1]

-

Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.[1]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

-

Extract the aqueous layer with diethyl ether (3 x volumes).[1]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[1]

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This protocol details the chlorination of 2-(hydroxymethyl)pyrimidine using thionyl chloride.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |

| 2-(Hydroxymethyl)pyrimidine | C₅H₆N₂O | 110.12 | 1.0 |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 1.1 - 1.2 |

| Anhydrous Toluene | C₇H₈ | 92.14 | - |

| Anhydrous Diethyl ether | (C₂H₅)₂O | 74.12 | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.

-

Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.[1]

-

Slowly add a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene via the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[1]

-

Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.[1]

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[1]

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[1]

Step 3: Synthesis of this compound

This protocol describes the nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride with hydrazine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |

| 2-(Chloromethyl)pyrimidine hydrochloride | C₅H₆Cl₂N₂ | 165.02 | 1.0 |

| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 2.0 - 3.0 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - |

| Brine | NaCl (aq) | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - |

Procedure:

-

To a stirred solution of hydrazine hydrate (2.0 - 3.0 eq) in anhydrous ethanol, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[2]

-

After completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of the intermediates. Yields for the final product may vary depending on the specific reaction conditions and purification methods employed.

| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |

| 1. Reduction | 2-(Hydroxymethyl)pyrimidine | Ethyl pyrimidine-2-carboxylate | 70-85 | >95 |

| 2. Chlorination | 2-(Chloromethyl)pyrimidine hydrochloride | 2-(Hydroxymethyl)pyrimidine | 80-90 | >97 |

| 3. Nucleophilic Substitution with Hydrazine | This compound | 2-(Chloromethyl)pyrimidine HCl | 60-75 | >98 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

Caption: Nucleophilic substitution mechanism for the final synthesis step.

References

Application Notes and Protocols for the Proposed Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-(Hydrazinomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The proposed route utilizes 2-(Hydrazinomethyl)pyrimidine as a novel starting material. It is important to note that this is a theoretical protocol based on established chemical principles, as the direct synthesis from this specific starting material is not widely documented in the current literature. The proposed two-step synthesis involves an initial Knorr-type pyrazole formation followed by a subsequent intramolecular cyclization to yield the target fused heterocyclic system. Detailed experimental protocols, expected data, and mechanistic diagrams are provided to guide the exploration of this novel synthetic strategy.

Introduction

Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including activities as kinase inhibitors for potential cancer therapy. The construction of this fused heterocyclic system is of considerable interest to organic and medicinal chemists. While several synthetic methods exist, they predominantly rely on the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic partners. This application note explores a novel, hypothetical synthetic route starting from this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Knorr-type Pyrazole Synthesis. The initial step involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, to form a 1-((pyrimidin-2-yl)methyl)pyrazol-5-one intermediate. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1][2][3][4]

-

Step 2: Intramolecular Cyclization. The second step is a proposed acid-catalyzed intramolecular cyclization of the pyrazol-5-one intermediate. This transformation is hypothesized to proceed via activation of the pyrimidine ring by protonation, followed by nucleophilic attack from the enol form of the pyrazolone ring and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-((pyrimidin-2-yl)methyl)-1H-pyrazol-5(4H)-one (Intermediate 1)

-

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Intermediate 1.

-

Step 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine (Target Compound)

-

Materials:

-

Intermediate 1 (from Step 1)

-

Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic anhydride

-

-

Procedure:

-

Add Intermediate 1 (1.0 eq.) to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.

-

Heat the reaction mixture at 140-160 °C for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target 2-Methylpyrazolo[1,5-a]pyrimidine.

-

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Expected Yield (%) |

| 1 | This compound | Ethyl acetoacetate | Ethanol | Glacial Acetic Acid | 75-85 |

| 2 | Intermediate 1 | - | - | Polyphosphoric Acid | 40-50 |

Table 2: Hypothetical Characterization Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) (Hypothetical) | Mass Spec (m/z) (Hypothetical) |

| Intermediate 1 | C9H10N4O | 190.20 | 2.1 (s, 3H, CH3), 3.4 (s, 2H, CH2-pyrazole), 5.2 (s, 2H, CH2-pyrimidine), 7.2 (t, 1H, pyrimidine-H), 8.7 (d, 2H, pyrimidine-H) | [M+H]+ = 191.09 |

| 2-Methylpyrazolo[1,5-a]pyrimidine | C7H7N3 | 133.15 | 2.5 (s, 3H, CH3), 6.6 (d, 1H, H-3), 8.2 (d, 1H, H-5), 8.5 (d, 1H, H-7) | [M+H]+ = 134.07 |

Visualizations

Caption: Proposed synthetic workflow for 2-Methylpyrazolo[1,5-a]pyrimidine.

References

Application Notes and Protocols: 2-(Hydrazinomethyl)pyrimidine as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(hydrazinomethyl)pyrimidine as a key starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below offer practical guidance for the synthesis of pyrazole and pyrimido[4,5-d]pyridazine derivatives.

Introduction

This compound is a valuable bifunctional molecule incorporating both a pyrimidine ring and a reactive hydrazinomethyl group. This unique structural motif makes it an excellent precursor for the construction of a diverse array of fused and unfused heterocyclic systems. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the hydrazine moiety provides a versatile handle for cyclization reactions. The resulting heterocyclic compounds, particularly those containing pyrazole and fused pyrimidine scaffolds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Applications in Heterocyclic Synthesis